molecular formula C14H21ClN4O2 B3096790 Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate CAS No. 1289385-71-2

Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate

Cat. No.: B3096790
CAS No.: 1289385-71-2
M. Wt: 312.79 g/mol
InChI Key: ONLSGHMXZYBRAI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate (CAS: 1289385-71-2) is a piperazine derivative featuring a 6-chloropyridazine moiety and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is C₁₇H₂₅ClN₄O₂, with a molecular weight of 354.88 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and receptor-targeting agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-10-9-18(13(20)21-14(2,3)4)7-8-19(10)12-6-5-11(15)16-17-12/h5-6,10H,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLSGHMXZYBRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NN=C(C=C2)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121805
Record name 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-71-2
Record name 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-3-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate typically involves the reaction of 6-chloropyridazine with tert-butyl 3-methylpiperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at a controlled temperature, often around 0-25°C, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction may be carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazine moiety.

    Oxidation and Reduction Reactions: The piperazine ring can participate in oxidation and reduction reactions, leading to various derivatives.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the piperazine ring.

    Reduction Products: Reduced forms of the piperazine ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The chloropyridazine moiety can bind to certain enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. The overall effect of the compound depends on its ability to interact with these targets and influence their biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Heterocyclic Core

Pyridazine vs. Pyridine/Pyrimidine Derivatives
  • Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate (Target Compound):

    • Core : Pyridazine ring with a chloro group at position 5.
    • Key Features : The pyridazine core is electron-deficient, favoring nucleophilic aromatic substitution. The 3-methylpiperazine enhances stereochemical complexity .
  • Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate (CAS: 1353952-97-2):

    • Core : Pyrimidine ring with an ethoxy group at position 6.
    • Comparison : The ethoxy group increases electron density, reducing reactivity compared to the chloro substituent. Molecular weight is lower (322.40 g/mol ), impacting solubility and metabolic stability .
  • Tert-butyl (3R)-4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-3-methylpiperazine-1-carboxylate (Compound 4a):

    • Core : Pyridine ring with chloro and trifluoromethyl groups.
    • Comparison : The trifluoromethyl group enhances lipophilicity and metabolic resistance. The (R)-configuration at the 3-methyl position introduces stereoselectivity in biological interactions .
Amino vs. Chloro Substituents
  • Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate (CAS: 571188-59-5): Core: Pyridine with an amino group at position 6. Comparison: The amino group enables hydrogen bonding, improving binding affinity to biological targets like kinases. However, it reduces electrophilicity compared to the chloro group in the target compound .
Common Pathways

Most analogs are synthesized via Buchwald-Hartwig coupling or Stille coupling , using tert-butyl piperazine-1-carboxylate as a starting material. For example:

  • Target Compound : Likely synthesized via coupling of 6-chloropyridazine-3-boronic acid with tert-butyl 3-methylpiperazine-1-carboxylate under palladium catalysis .
  • Tert-butyl 4-(3-bromo-5-fluoropyridin-2-yl)piperazine-1-carboxylate (CAS: Not listed): Prepared via Stille coupling with a thiazole stannane, demonstrating versatility in introducing heteroaryl groups .
Purification and Yield
  • Yields for tert-butyl derivatives typically range from 17% to 70% , depending on substituent steric effects (e.g., bulky groups like trifluoromethyl reduce yields) .
  • Purification often involves column chromatography (cyclohexane/EtOAc gradients) or recrystallization .
Receptor Targeting
  • Target Compound: No direct bioactivity data, but chloro-pyridazine derivatives are explored in kinase inhibition (e.g., JAK2/STAT3 pathways) .
  • Tert-butyl 4-(5-((4-fluorophenethoxy)pyrimidin-2-yl)piperazine-1-carboxylate (pre-9f): Acts as a 5-HT2C agonist (EC₅₀ = 54 nM), highlighting the role of fluorophenethoxy groups in serotonin receptor binding .
Antimicrobial Activity
  • Tert-butyl (3R)-4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-3-methylpiperazine-1-carboxylate (4a): Inhibits the E. coli AcrAB-TolC efflux pump, with MIC values <1 µg/mL against resistant strains .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Key Substituents
Target Compound 354.88 95% 6-Cl-pyridazine, 3-methylpiperazine
Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate 322.40 95% 6-OEt-pyrimidine
Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate 291.39 >95% 6-NH₂-pyridine
  • Solubility: Chloro substituents (target compound) reduce aqueous solubility compared to amino or ethoxy groups.
  • Stability : Boc-protected derivatives are stable under acidic conditions but cleaved by trifluoroacetic acid (TFA) .

Biological Activity

Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate is a compound with the molecular formula C14H20ClN3O2C_{14}H_{20}ClN_{3}O_{2} and a molecular weight of approximately 312.8 g/mol. This compound is notable for its structural features, including a piperazine ring and a chloropyridazine moiety, which may influence its biological activity. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound appears to be mediated through its interactions with specific molecular targets, such as enzymes and receptors. The chloropyridazine component can engage in binding with various biological macromolecules, potentially modulating their functions. The piperazine ring enhances the compound's binding affinity, which is essential for its pharmacological effects .

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaNotable Features
This compoundC14H20ClN3O2Contains a chloropyridazine moiety
Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylateC14H20ClN2O2Different nitrogen heterocycle
Tert-butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylateC14H20ClN4O2Contains an imidazole ring

Case Studies and Research Findings

A review of literature reveals limited direct studies on this compound. However, related studies provide insights into its potential applications:

  • Antimycobacterial Activity : In studies involving piperazine derivatives, compounds have been identified with low minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, indicating that structural modifications like those present in tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine could yield similar or enhanced activity .
  • Inhibition Studies : Similar compounds have shown inhibition of key enzymes involved in various biological pathways, suggesting that tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine may also inhibit specific enzymes or receptors, contributing to its pharmacological profile .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For instance, distinct signals for the tert-butyl group (~1.46 ppm in ¹H NMR) and piperazine protons (3.0–3.5 ppm) confirm structural integrity .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight (e.g., m/z 372.2 [M+H]⁺) and purity (>97%) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity by retention time analysis under gradient elution conditions (e.g., ethyl acetate/petroleum ether) .

How can researchers optimize reaction conditions to address contradictions between purity and yield during synthesis?

Advanced
Contradictions often arise from competing side reactions (e.g., over-substitution or decomposition). Methodological approaches include:

  • Temperature Modulation : Lower temperatures (e.g., 60°C) reduce side reactions but may prolong reaction times, necessitating microwave-assisted synthesis to accelerate kinetics .
  • Catalyst Screening : Alternative palladium complexes or ligands (e.g., XPhos) improve selectivity for the desired coupling product .
  • In-line Monitoring : Use of LCMS or TLC during reaction progression allows real-time adjustments to reagent ratios or quenching times .

What strategies are employed to modify the core structure to investigate structure-activity relationships (SAR) in pharmacological studies?

Q. Advanced

  • Functional Group Substitution : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the pyridazine ring alters electronic properties and binding affinity to biological targets like enzymes or receptors .
  • Piperazine Ring Modifications : Replacing the 3-methyl group with bulkier substituents (e.g., cyclopropyl) can enhance steric effects, impacting target interaction .
  • Prodrug Design : Adding hydrolyzable groups (e.g., tert-butyloxycarbonyl) improves solubility and bioavailability, as seen in analogous piperazine derivatives .

What are the challenges in interpreting spectral data for this compound, and how can conflicting signals be resolved?

Q. Advanced

  • Signal Overlap in NMR : Proton signals from the piperazine and pyridazine rings may overlap. Resolution strategies include 2D NMR (e.g., COSY, HSQC) to assign coupling patterns .
  • Mass Spectrometry Fragmentation : Isobaric interferences from similar fragments require high-resolution MS (HRMS) or tandem MS (MS/MS) for unambiguous identification .
  • HPLC Co-elution : Gradient optimization or orthogonal methods (e.g., ion-pair chromatography) resolve co-eluting impurities .

What computational methods are utilized to predict the binding affinity of derivatives to biological targets?

Q. Advanced

  • Molecular Docking : Tools like AutoDock or Schrödinger Suite model interactions between the compound’s substituents (e.g., chloro, methyl) and target active sites (e.g., kinase domains) .
  • Quantitative Structure-Activity Relationship (QSAR) : Machine learning models correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to prioritize derivatives .
  • Molecular Dynamics (MD) : Simulates conformational stability of ligand-target complexes under physiological conditions .

What are the standard protocols for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Safety protocols include fume hoods for dust control and PPE (gloves, lab coats) due to potential irritancy .

How does the choice of coupling reagents and catalysts impact the efficiency of forming the piperazine-pyridazine linkage?

Q. Advanced

  • Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) offers broad substrate compatibility but may require ligand additives (e.g., SPhos) for electron-deficient pyridazines .
  • Buchwald-Hartwig Amination : Alternative Pd/Xantphos systems enable C–N bond formation between chloropyridazines and piperazine precursors, though competing C–O coupling may occur without careful base selection (e.g., Cs₂CO₃ vs. K₃PO₄) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate

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